molecular formula C4H6Cl2O B3032465 3-chlorobutanoyl Chloride CAS No. 1951-11-7

3-chlorobutanoyl Chloride

Cat. No. B3032465
CAS RN: 1951-11-7
M. Wt: 140.99 g/mol
InChI Key: ATANUYPSKXKEDC-UHFFFAOYSA-N
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Description

3-Chlorobutanoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can give insights into its chemical behavior and synthesis. For instance, the synthesis of 3-chlorobutanoic acid is achieved through the conjugate addition of chloride to chiral but-2-enoic imides promoted by BCl3-derivatives, followed by mild hydrolysis . This suggests that similar methodologies could potentially be applied to synthesize 3-chlorobutanoyl chloride.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, ethyl 4-chloro-3-oxobutanoate reacts with substituted benzenediazonium chlorides to form 2-arylhydrazono-4-chloro-3-oxobutanoates, which exist as (E)/(Z)-hydrazone isomers . Another synthesis route involves the reaction of chloroacetyl chloride with 1,2-dichloroethene, leading to the formation of (E)-1,1,4-trichlorobut-3-en-2-one . Additionally, 3-chlorobutanol is prepared from 1,3-butanediol by acetylation and ester interchange . These methods highlight the reactivity of chlorinated butanoic derivatives and could inform the synthesis of 3-chlorobutanoyl chloride.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-chlorobutanoyl chloride has been determined using various spectroscopic techniques. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride was elucidated using single-crystal X-ray diffraction . Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate's structure was confirmed by X-ray diffraction studies as well . These studies demonstrate the importance of structural analysis in understanding the properties of chlorinated organic compounds.

Chemical Reactions Analysis

The reactivity of chlorinated compounds is highlighted in several papers. The high reactivity of the vinylic halogen atom in (E)-1,1,4-trichlorobut-3-en-2-one is demonstrated by its reactions with various nitrogen-centered nucleophiles and sodium sulfide . Additionally, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate involves a Knoevenagel condensation reaction, indicating the potential for carbon-carbon bond formation in the presence of chlorinated substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated butanes are influenced by their molecular shape, as shown in a study of chlorobutanes using computer simulation . The vibrational spectra of 2-chlorobuta-1,3-diene provide insights into the conformational and thermodynamic properties of chlorinated compounds, which could be relevant to understanding the properties of 3-chlorobutanoyl chloride .

Scientific Research Applications

1. Synthesis of 3-Chlorobutanoic Acid and Imides

  • 3-Chlorobutanoyl chloride is utilized in the synthesis of 3-chlorobutanoic acid and imides through the conjugate addition of chloride to chiral but-2-enoic imides. This process, promoted by BCl3-derivatives, results in diastereoisomeric ratios up to 90:10, leading to the production of 3-chlorobutanoic acid after mild hydrolysis (Cardillo et al., 1994).

2. Production of 3-Chlorobutanol

  • The compound has been used in the preparation of 3-chlorobutanol from 1,3-butanediol. This synthesis involves acetylation and ester interchange under specific conditions, achieving a total yield of 75% (Zhou Xiao-ping, 2003).

3. Atmospheric Chemistry Studies

  • In atmospheric chemistry, studies on nitrate radicals, dinitrogen pentoxide, and nitryl chloride at a rural site in Beijing involved 3-chlorobutanoyl chloride. This research contributes to understanding the role of these compounds in air quality and pollution dynamics (Wang et al., 2017).

4. Application in Pharmaceuticals and Agrochemicals

  • 3-Chloropropionyl chloride, a similar compound, is significant in producing adhesives, pharmaceuticals, herbicides, and fungicides. A continuous flow method for its production has been developed, offering safer alternatives and efficient use of starting products (Movsisyan et al., 2018).

5. Role in Global Tropospheric Chemistry

  • Studies on global tropospheric chlorine include the examination of compounds like 3-chlorobutanoyl chloride. This research provides insights into the effects of chlorine chemistry on atmospheric conditions, impacting ozone production and other atmospheric processes (Wang et al., 2019).

6. Cytotoxicity Studies

  • The cytotoxic effects of chlorobutanol, a related compound, have been examined on human corneal epithelial cells. This research is crucial for evaluating the safety and potential risks associated with the use of such compounds in ophthalmic medications (Tripathi & Tripathi, 1989).

properties

IUPAC Name

3-chlorobutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c1-3(5)2-4(6)7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATANUYPSKXKEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457508
Record name Butanoyl chloride, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chlorobutanoyl Chloride

CAS RN

1951-11-7
Record name Butanoyl chloride, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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